molecular formula C19H16BrN3O2 B14872972 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B14872972
M. Wt: 398.3 g/mol
InChI Key: IORSTOZQVJTVSO-UHFFFAOYSA-N
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Description

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyridazinone ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to form 3-bromophenyl.

    Pyridazinone Ring Formation: The bromophenyl intermediate is then reacted with appropriate reagents to form the pyridazinone ring.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyridazinone ring play crucial roles in its binding to target proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
  • 2-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
  • 2-(3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide

Uniqueness

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H16BrN3O2/c1-13-4-2-7-16(10-13)21-18(24)12-23-19(25)9-8-17(22-23)14-5-3-6-15(20)11-14/h2-11H,12H2,1H3,(H,21,24)

InChI Key

IORSTOZQVJTVSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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